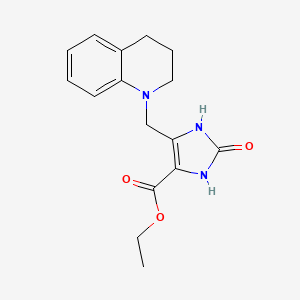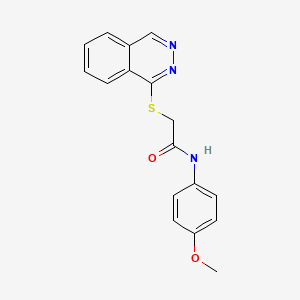
(2Z)-2-(acetylamino)-3-(1H-indol-3-yl)prop-2-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-2-(ACETYLAMINO)-3-(1H-INDOL-3-YL)-2-PROPENOIC ACID is a compound of significant interest in the fields of chemistry and biology. It is characterized by the presence of an indole ring, which is a common structural motif in many natural products and pharmaceuticals. The compound’s unique structure allows it to participate in various chemical reactions and makes it a valuable subject for scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(ACETYLAMINO)-3-(1H-INDOL-3-YL)-2-PROPENOIC ACID typically involves the functionalization of alkenes through radical-mediated processes. One common method includes the abstraction of a hydrogen atom from aldehydes to generate acyl radicals, which then react with alkenes . This approach is favored due to its high atom-economy and the ready availability of aldehydes .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as Rhodium (III), can facilitate the coupling of phenylhydrazines with alkynylcyclobutanols, providing a pathway to prepare diverse indole derivatives under mild reaction conditions .
化学反应分析
Types of Reactions
(Z)-2-(ACETYLAMINO)-3-(1H-INDOL-3-YL)-2-PROPENOIC ACID undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Substitution: The indole ring can undergo substitution reactions, where different substituents replace hydrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield different carboxylic acids, while reduction can produce amines or alcohols
科学研究应用
Chemistry
In chemistry, (Z)-2-(ACETYLAMINO)-3-(1H-INDOL-3-YL)-2-PROPENOIC ACID is used as a building block for synthesizing more complex molecules. Its ability to undergo various reactions makes it a versatile intermediate in organic synthesis.
Biology
The compound’s indole structure is significant in biological research, as indole derivatives are known to exhibit various biological activities. Researchers study this compound to understand its potential as a therapeutic agent.
Medicine
In medicine, (Z)-2-(ACETYLAMINO)-3-(1H-INDOL-3-YL)-2-PROPENOIC ACID and its derivatives are investigated for their potential pharmacological properties. The compound’s ability to interact with biological targets makes it a candidate for drug development.
Industry
Industrially, the compound is used in the production of dyes, pigments, and other materials. Its chemical properties make it suitable for various applications in manufacturing processes.
作用机制
The mechanism of action of (Z)-2-(ACETYLAMINO)-3-(1H-INDOL-3-YL)-2-PROPENOIC ACID involves its interaction with specific molecular targets and pathways. The indole ring can bind to various enzymes and receptors, influencing biological processes. The compound’s effects are mediated through its ability to modulate these targets, leading to changes in cellular functions.
相似化合物的比较
Similar Compounds
Tryptophan: An essential amino acid with an indole ring, similar in structure to (Z)-2-(ACETYLAMINO)-3-(1H-INDOL-3-YL)-2-PROPENOIC ACID.
Serotonin: A neurotransmitter derived from tryptophan, also containing an indole ring.
Indole-3-acetic acid: A plant hormone with an indole structure, involved in growth and development.
Uniqueness
What sets (Z)-2-(ACETYLAMINO)-3-(1H-INDOL-3-YL)-2-PROPENOIC ACID apart from these similar compounds is its specific functional groups and the ability to participate in a wide range of chemical reactions. Its unique structure allows for diverse applications in scientific research and industry, making it a valuable compound for further study.
属性
分子式 |
C13H12N2O3 |
|---|---|
分子量 |
244.25 g/mol |
IUPAC 名称 |
(Z)-2-acetamido-3-(1H-indol-3-yl)prop-2-enoic acid |
InChI |
InChI=1S/C13H12N2O3/c1-8(16)15-12(13(17)18)6-9-7-14-11-5-3-2-4-10(9)11/h2-7,14H,1H3,(H,15,16)(H,17,18)/b12-6- |
InChI 键 |
NQUBINHDFKVKMK-SDQBBNPISA-N |
手性 SMILES |
CC(=O)N/C(=C\C1=CNC2=CC=CC=C21)/C(=O)O |
规范 SMILES |
CC(=O)NC(=CC1=CNC2=CC=CC=C21)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4Z)-2-(1,3-benzothiazol-2-yl)-5-{[(4-chlorophenyl)sulfanyl]methyl}-4-(1-{[2-(1H-imidazol-4-yl)ethyl]amino}ethylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10867580.png)
![3-{[2-(5-methyl-1H-indol-3-yl)ethyl]amino}-1-(4-phenoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B10867587.png)
![10-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-11-ethyl-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10867603.png)
![2-(1,3-benzothiazol-2-yl)-5-cycloheptyl-4-methyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B10867641.png)
![2-(4-methoxyphenyl)-N-{4-[5-(2-methyl-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]phenyl}acetamide](/img/structure/B10867645.png)
![(5-chloro-1,3-dimethyl-1H-indol-2-yl)[4-(pyrimidin-2-yl)piperazin-1-yl]methanone](/img/structure/B10867648.png)
![2-(1,3-benzothiazol-2-yl)-4-ethyl-5-(2-methoxyethyl)-3-oxopyrazolo[4,3-c]pyridin-6-olate](/img/structure/B10867650.png)

![3-[6-(1-Adamantyl)[1,2,4]triazolo[3,4-B][1,3,4]thiadiazol-3-YL]-5-methoxyphenyl methyl ether](/img/structure/B10867657.png)
![2-(1,3-benzothiazol-2-yl)-4-methyl-3-oxo-5-(pyridin-2-ylmethyl)pyrazolo[4,3-c]pyridin-6-olate](/img/structure/B10867660.png)


![N-({2-[(5-chloro-2-methoxyphenyl)carbonyl]hydrazinyl}carbonothioyl)pyridine-3-carboxamide](/img/structure/B10867675.png)

